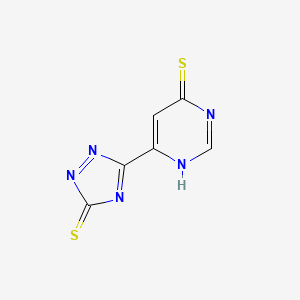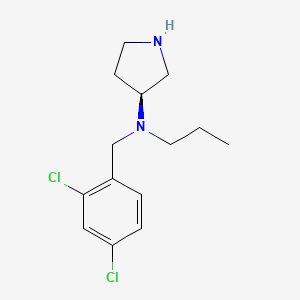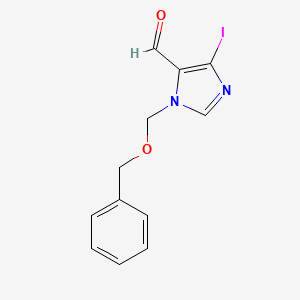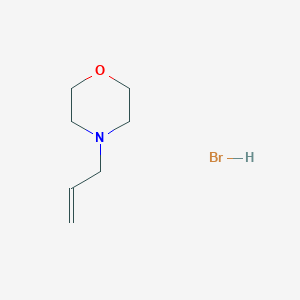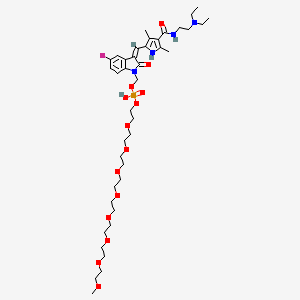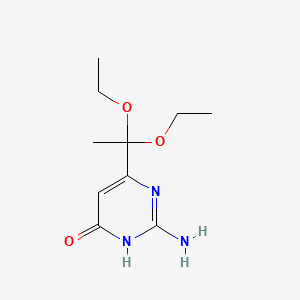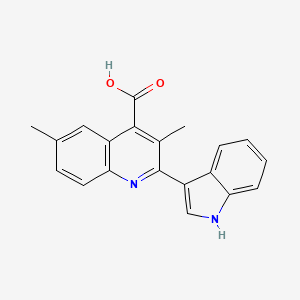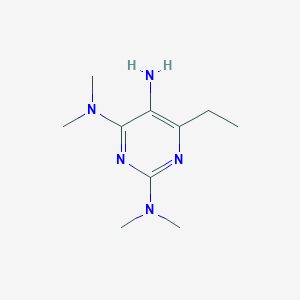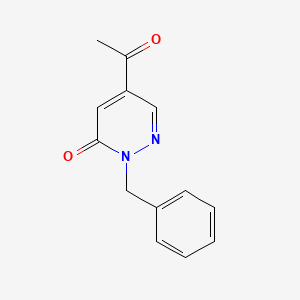
N-benzyloleamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyloleamide can be synthesized through the reaction of oleic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves the extraction of lipid-soluble extracts from the maca plant, followed by purification using high-performance liquid chromatography (HPLC) . The extracted compounds are then subjected to further chemical reactions to isolate and purify this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyloleamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides and esters.
Applications De Recherche Scientifique
N-benzyloleamide has been extensively studied for its various scientific research applications:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its neuroprotective properties and its ability to modulate energy metabolism.
Medicine: Studied for its anti-fatigue properties and potential use in treating exercise-induced fatigue.
Industry: Used in the development of new pharmacological agents and as a bioactive compound in nutraceuticals.
Mécanisme D'action
N-benzyloleamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn modulate various physiological processes, including pain perception, energy metabolism, and antioxidant status .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylstearamide: Another macamide with similar neuroprotective properties.
N-benzyloctadeca-9Z,12Z-dienamide: Known for its higher FAAH inhibitory activity compared to N-benzyloleamide.
N-benzyloctadeca-9Z,12Z,15Z-trienamide: Exhibits similar pharmacological properties but with different inhibitory mechanisms.
Uniqueness
This compound is unique due to its specific structure, which allows it to modulate energy metabolism and improve antioxidant status more effectively than some of its analogs . Its ability to inhibit FAAH and increase endocannabinoid levels also sets it apart from other macamides .
Propriétés
Formule moléculaire |
C25H41NO |
|---|---|
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
(Z)-N-benzyloctadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)/b10-9- |
Clé InChI |
QHXGFOCPQQADIF-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





